Glycine, N-(2-cyanoethyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester
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Overview
Description
Glycine, N-(2-cyanoethyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester is a complex organic compound that belongs to the class of glycine derivatives This compound is characterized by its unique structure, which includes a benzofuran ring, a cyanoethyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(2-cyanoethyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester typically involves multi-step organic reactions. The process may start with the preparation of the benzofuran ring, followed by the introduction of the cyanoethyl group and the glycine moiety. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(2-cyanoethyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halides or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicine, the compound or its derivatives might be investigated for therapeutic applications, such as drug development for targeting specific diseases or conditions.
Industry
In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Glycine, N-(2-cyanoethyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in biochemical pathways or cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Glycine, N-(2-cyanoethyl)-N-(((((2,3-dihydro-2,2-dimethyl-7-benzofuranyl)oxy)carbonyl)methylamino)thio)-, ethyl ester might include other glycine derivatives or compounds with similar functional groups, such as:
- Glycine, N-(2-cyanoethyl)-N-(methylamino)thio-, ethyl ester
- Glycine, N-(2-cyanoethyl)-N-(benzylamino)thio-, ethyl ester
Properties
CAS No. |
82560-39-2 |
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Molecular Formula |
C19H25N3O5S |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
ethyl 2-[2-cyanoethyl-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxycarbonyl-methylamino]sulfanylamino]acetate |
InChI |
InChI=1S/C19H25N3O5S/c1-5-25-16(23)13-22(11-7-10-20)28-21(4)18(24)26-15-9-6-8-14-12-19(2,3)27-17(14)15/h6,8-9H,5,7,11-13H2,1-4H3 |
InChI Key |
ZXTLREMBJKVSBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN(CCC#N)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C |
Origin of Product |
United States |
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